molecular formula C10H11N3O3S B6011466 methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate

methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate

Cat. No. B6011466
M. Wt: 253.28 g/mol
InChI Key: SSVVBBOQKAXLMW-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate, also known as MACHB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological and medical fields. MACHB is a synthetic compound that can be synthesized through various methods, and its mechanism of action and physiological effects are still being studied.

Mechanism of Action

The mechanism of action of methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate is still being studied, but research studies have suggested that methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate exerts its effects through various pathways. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammation, and acetylcholinesterase (AChE), which plays a role in Alzheimer's disease. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to have various biochemical and physiological effects. Research studies have shown that methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to have anticancer effects by inducing apoptosis in cancer cells and inhibiting their growth.

Advantages and Limitations for Lab Experiments

Methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has several advantages for lab experiments, including its synthetic accessibility and its potential applications in various fields. However, there are also limitations to using methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate in lab experiments. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has not yet been extensively studied in vivo, and its toxicity and pharmacokinetics are still not well understood. Additionally, the mechanism of action of methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate is still being studied, and more research is needed to fully understand its effects.

Future Directions

For research on methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate include studying its mechanism of action in cancer cells, investigating its effects on AChE activity, and determining its optimal dosage for therapeutic use.

Synthesis Methods

Methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate can be synthesized through various methods, including the reaction of 2-hydroxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride, followed by reaction with methyl chloroformate. Another method involves the reaction of 2-hydroxybenzoic acid with thiosemicarbazide in the presence of acetic anhydride, followed by reaction with methyl chloroformate. These methods have been reported in various research studies and have been found to be effective in synthesizing methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate.

Scientific Research Applications

Methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to have potential applications in various biological and medical fields. Research studies have shown that methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has anti-inflammatory, antioxidant, and anticancer properties. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease. Additionally, methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to have antimicrobial properties and has been studied for its potential use in treating bacterial infections.

properties

IUPAC Name

methyl 3-[(E)-(carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-16-9(15)7-4-2-3-6(8(7)14)5-12-13-10(11)17/h2-5,14H,1H3,(H3,11,13,17)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVBBOQKAXLMW-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1O)/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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